molecular formula C7H8F2N2O2 B15241451 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid

3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid

Cat. No.: B15241451
M. Wt: 190.15 g/mol
InChI Key: YFKXITSLMFGQJL-UHFFFAOYSA-N
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Description

3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is a synthetic compound that features a unique structure combining a difluoromethyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid typically involves the reaction of difluoroacetyl fluoride with a suitable imidazole derivative under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound may utilize large-scale synthesis techniques, ensuring high yield and purity. The use of phase-transfer catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various receptors and enzymes, modulating their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

3,3-difluoro-3-(1-methylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C7H8F2N2O2/c1-11-3-2-10-6(11)7(8,9)4-5(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

YFKXITSLMFGQJL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(CC(=O)O)(F)F

Origin of Product

United States

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